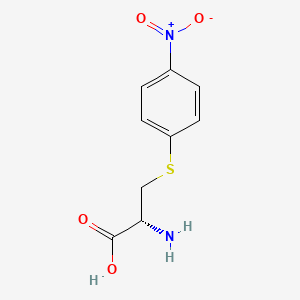

S-(4-Nitrophenyl)-L-cysteine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-nitrophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c10-8(9(12)13)5-16-7-3-1-6(2-4-7)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMIOWSCOYJQOT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of S 4 Nitrophenyl L Cysteine and Analogues

Chemoenzymatic Synthesis Approaches for S-(Nitrophenyl)-L-cysteines

Chemoenzymatic methods provide an efficient and environmentally friendly route to optically active S-aryl-L-cysteine derivatives. These approaches leverage the high selectivity of enzymes to catalyze key bond-forming reactions.

One notable chemoenzymatic strategy involves the use of tryptophan synthase. researchgate.netresearchgate.net This enzyme can catalyze the synthesis of S-phenyl-L-cysteine from thiophenol and L-serine. researchgate.netresearchgate.net By employing a recombinant tryptophan synthase from E. coli, researchers have achieved high yields of the desired product. researchgate.net The process typically involves a multi-step reaction sequence that may begin with the preparation of the thiophenol derivative, followed by the enzymatic synthesis. researchgate.net This method has been successfully applied to produce high-purity, optically active S-phenyl-L-cysteine. researchgate.net

Cysteine S-conjugate β-lyases are another class of enzymes crucial in the metabolism and potential synthesis of cysteine S-conjugates. nih.govnih.govresearchgate.net These pyridoxal (B1214274) 5'-phosphate-dependent enzymes catalyze the β-elimination of cysteine S-conjugates, yielding pyruvate, ammonia, and a thiol-containing fragment. nih.govnih.gov While often associated with metabolic breakdown, the reverse reaction or modification of these enzymes could present a pathway for the synthesis of specific S-substituted cysteines. For instance, the incubation of S-(2,4-dinitrophenyl)cysteine with a purified cysteine S-conjugate β-lyase results in the formation of 2,4-dinitrobenzenethiol. nih.gov

Additionally, bacterial cysteine synthases, such as CysK and CysM from Salmonella enterica, have been utilized for the synthesis of isotopically labeled L-cysteine derivatives. nih.gov These enzymes can incorporate sulfur atoms from labeled sodium sulfide (B99878) into O-acetyl-L-serine to produce the corresponding labeled L-cysteine. nih.gov This approach highlights the potential of enzymatic systems for the synthesis of specialized cysteine analogues.

Organic Synthesis Routes for Cysteine S-Conjugates

Organic synthesis provides a versatile platform for the preparation of a wide array of cysteine S-conjugates, including S-(4-Nitrophenyl)-L-cysteine. Key reactions in this context include Michael additions and stereoselective approaches.

The thia-Michael addition is a powerful tool for forming the carbon-sulfur bond in S-aryl-L-cysteine derivatives. nih.gov This reaction involves the nucleophilic addition of a thiol, such as the sulfhydryl group of cysteine, to an α,β-unsaturated carbonyl compound. rsc.orgscience.gov

In the synthesis of S-(nitrophenyl)-L-cysteine analogues, a nitrophenyl-containing Michael acceptor can be reacted with L-cysteine or a protected derivative. For example, the reaction of N-acetyl-L-cysteine with 1,4-naphthoquinone (B94277) derivatives proceeds via a thia-Michael-like addition. nih.gov This type of reaction can be influenced by various factors, including the solvent and the presence of catalysts. nih.gov While the direct reaction of L-cysteine with a maleimide (B117702) has been shown to result in a mixture of products due to subsequent rearrangements, the initial step is a Michael addition. mdpi.com

The reactivity of nitroalkenes with cysteine thiols via Michael addition is another relevant pathway. researchgate.net This reaction is typically reversible and plays a role in biological signaling pathways. researchgate.net The principles of this reaction can be applied to the synthesis of S-(nitrophenyl)-L-cysteine by reacting a suitable nitro-aromatic compound containing a Michael acceptor moiety with cysteine.

Maintaining the stereochemical integrity of the L-cysteine core is paramount in the synthesis of its derivatives. Stereoselective methods are therefore crucial. L-cysteine itself can serve as a synthon for the preparation of other chiral molecules. researchgate.net

The stereoselective synthesis of this compound derivatives often involves the use of chiral catalysts or starting from the enantiomerically pure L-cysteine. While specific examples directly detailing the stereoselective synthesis of this compound are not abundant in the provided context, the principles of asymmetric synthesis using chiral catalysts, such as those employed in Friedel-Crafts and Mannich reactions, can be applied. mdpi.com For instance, chiral organolanthanide complexes have been designed for asymmetric catalysis, indicating the potential for developing catalytic systems for the stereoselective S-arylation of cysteine. colab.ws

Protecting Group Chemistry in this compound and Peptide Synthesis

The synthesis of peptides containing this compound requires a careful selection of protecting groups to prevent unwanted side reactions. The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, necessitating its protection during peptide synthesis. creative-peptides.compeptide.com

A variety of protecting groups have been developed for the cysteine thiol, each with specific cleavage conditions, allowing for orthogonal protection strategies. rsc.orgresearchgate.net Common protecting groups for the cysteine side chain include:

Trityl (Trt): This acid-labile group is useful in both Boc and Fmoc solid-phase peptide synthesis (SPPS). peptide.com

tert-Butyl (tBu): Cleaved under strong acidic conditions, making it suitable for Boc chemistry. peptide.com

Acetamidomethyl (Acm): Stable under the conditions of both Boc and Fmoc synthesis and is typically removed by treatment with mercury(II) acetate (B1210297) or iodine. peptide.com

9-Fluorenylmethyl (Fm): This group is base-labile and can be removed with piperidine. peptide.com

The α-amino group of this compound must also be protected during peptide coupling reactions. The most common amino-protecting groups are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-butoxycarbonyl (Boc) groups. creative-peptides.com

| Protecting Group | Abbreviation | Cleavage Conditions | Application Strategy |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine) | Fmoc-based SPPS |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Boc-based SPPS |

| Trityl | Trt | Acid (e.g., TFA) | Thiol protection in Boc and Fmoc SPPS |

| tert-Butyl | tBu | Strong acid (e.g., HF) | Thiol protection in Boc SPPS |

| Acetamidomethyl | Acm | Mercury(II) acetate or iodine | Orthogonal thiol protection |

Design and Synthesis of Chiral this compound Derivatives for Asymmetric Catalysis

Chiral derivatives of this compound have shown potential as ligands and catalysts in asymmetric synthesis. The inherent chirality of the L-cysteine backbone can be exploited to induce stereoselectivity in chemical transformations.

New chiral ionic liquids (CILs) based on L-cysteine derivatives have been synthesized and tested in asymmetric aldol (B89426) condensations. researchgate.netmdpi.com These CILs, which can incorporate S-substituted cysteine moieties, have demonstrated catalytic activity and enantioselectivity in the reaction between aldehydes and ketones. researchgate.netmdpi.com For example, a CIL derived from S-methyl-L-cysteine has been shown to catalyze the aldol reaction of 4-nitrobenzaldehyde (B150856) with acetone (B3395972), yielding the product with high enantiomeric excess. researchgate.net

The design of these chiral catalysts often involves modifying the structure of the S-substituted cysteine to create a specific chiral environment around the catalytic center. This can be achieved by introducing different substituents on the sulfur atom or by incorporating the cysteine derivative into a larger molecular framework, such as an ionic liquid. The reusability of these catalysts is also a key consideration in their design. researchgate.net

| Catalyst Type | Model Reaction | Key Findings |

| Chiral Ionic Liquids from S-methyl-L-cysteine | Asymmetric Aldol Reaction | Moderate yields and high enantiomeric excess (up to 96% ee) were achieved in the reaction of nitrobenzaldehydes with ketones. researchgate.net |

| Chiral Room Temperature Ionic Liquids from S-protected-L-cysteine | Asymmetric Aldol Reaction | Catalyzed the direct aldol reaction of 2- or 4-nitrobenzaldehyde and acetone or cyclohexanone (B45756) with moderate yields and a range of enantiomeric excesses (53–90% ee). mdpi.com |

Enzymatic and Biochemical Reactivity of S 4 Nitrophenyl L Cysteine Conjugates

Substrate Specificity and Kinetic Studies of S-(4-Nitrophenyl)-L-cysteine and Related Analogues

Gamma-Glutamyl Transferase (GGT) is an enzyme that plays a crucial role in glutathione (B108866) metabolism by catalyzing the transfer of a γ-glutamyl moiety from a donor molecule to an acceptor. researchgate.netmdpi.com The primary substrates for GGT are γ-glutamyl compounds, such as glutathione (GSH) and its conjugates. nih.govnih.govmdpi.com The enzymatic reaction involves the cleavage of the γ-glutamyl bond in the donor substrate. researchgate.net

This compound, as an S-substituted cysteine derivative, does not possess a γ-glutamyl moiety. Consequently, it cannot function as a γ-glutamyl donor substrate for GGT. While various amino acids and dipeptides can act as acceptor substrates in GGT-catalyzed transpeptidation reactions, scientific literature has not established this compound as an acceptor molecule for the γ-glutamyl group. nih.gov Standard chromogenic substrates used to assay GGT activity, such as γ-glutamyl-4-nitroanilide, are structurally distinct, containing the essential γ-glutamyl linkage that this compound lacks. researchgate.net

O-Acetylserine Sulfhydrylase (OASS), also known as cysteine synthase, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in L-cysteine biosynthesis in bacteria and plants. nih.govresearchgate.net The canonical reaction involves a bi-bi ping-pong kinetic mechanism where O-acetyl-L-serine (OAS) first binds and is converted to an α-aminoacrylate intermediate, followed by the reaction of this intermediate with a sulfur donor, typically sulfide (B99878), to produce L-cysteine. researchgate.net

OASS enzymes can also catalyze β-elimination reactions with substrates that possess a good leaving group at the β-carbon. nih.govnih.gov The 4-nitrothiophenolate group of this compound is an effective leaving group due to the electron-withdrawing nature of the nitrophenyl moiety. This chemical property makes it plausible that this compound could serve as a substrate for a β-elimination reaction catalyzed by OASS, which would yield 4-nitrothiophenol (B108094), pyruvate, and ammonia. However, specific kinetic studies and detailed mechanistic data for the reaction of this compound with OASS isozymes are not extensively documented in the available scientific literature. Research on OASS has more commonly focused on its interaction with native substrates, inhibitors, and its role in the cysteine synthase complex. nih.govmdpi.com

Tryptophan Indole-Lyase (TIL), also known as tryptophanase, is a PLP-dependent enzyme that primarily catalyzes the reversible α,β-elimination of L-tryptophan to indole, pyruvate, and ammonia. nih.gov The enzyme exhibits broad substrate specificity and can react with various amino acids that have a suitable leaving group attached to the β-carbon. nih.gov

The positional isomer of the target compound, S-(o-nitrophenyl)-L-cysteine (SOPC), is a well-characterized non-standard substrate for TIL from various bacterial sources, including Escherichia coli and Proteus vulgaris. nih.govnih.govmsu.ru The enzyme catalyzes an α,β-elimination reaction with SOPC, resulting in the release of o-nitrothiophenol, pyruvate, and ammonia. nih.gov This reaction is frequently utilized as a standard method for assaying tryptophanase activity due to the spectrophotometrically detectable product. nih.gov Given that the 4-nitrophenyl group is also an excellent leaving group, this compound is expected to react similarly. The kinetic parameters for the reaction of TIL with the related substrate SOPC have been determined for enzymes from different organisms, highlighting the enzyme's catalytic efficiency with this class of non-standard substrates.

| Enzyme Source | Km (mM) | kcat (s-1) | Reference |

|---|---|---|---|

| Proteus vulgaris | 0.065 | Data not specified | msu.ru |

| Escherichia coli | Data not specified | Data not specified | nih.govresearchgate.net |

Enzyme Inhibition Mechanisms by this compound and Other Nitrophenyl Cysteine Conjugates

Cysteine S-conjugate β-lyases (EC 4.4.1.13) are a group of PLP-dependent enzymes that catalyze the β-elimination of cysteine S-conjugates. nih.govwikipedia.org The reaction involves the cleavage of the carbon-sulfur bond, yielding pyruvate, ammonia, and a corresponding thiol. creative-enzymes.comgenome.jp A prerequisite for this reaction is the presence of an electron-withdrawing group (a good leaving group) attached to the sulfur atom of cysteine. nih.govnih.gov

The nitrophenyl group is a strong electron-withdrawing moiety, making nitrophenyl cysteine conjugates, such as this compound, effective substrates for these β-lyases rather than inhibitors. nih.gov For instance, research has shown that S-(2,4-dinitrophenyl)cysteine is readily cleaved by a purified cysteine conjugate β-lyase from rat liver, producing 2,4-dinitrobenzenethiol, pyruvate, and ammonia. nih.gov This indicates that the enzymatic interaction is catalytic. The concept of these molecules acting as direct competitive or non-competitive inhibitors is contrary to their established role as substrates. While possibilities such as product inhibition or mechanism-based inactivation (suicide inhibition) could exist, there is no direct evidence in the reviewed literature to suggest that this compound or its related nitrophenyl conjugates function as inhibitors of cysteine S-lyase.

Kynureninase is a PLP-dependent enzyme in the tryptophan catabolism pathway that traditionally hydrolyzes L-kynurenine to anthranilic acid and L-alanine. nih.gov Significantly, kynureninase has been identified as also possessing cysteine S-conjugate β-lyase activity. nih.govresearchgate.net This dual functionality means that it can catalyze a β-elimination reaction on cysteine S-conjugates that contain a good leaving group. nih.gov

Therefore, the primary mechanism by which this compound modulates kynureninase activity is by serving as a substrate for its β-lyase function. The electron-withdrawing nitrophenyl group facilitates the cleavage of the C-S bond, leading to the formation of 4-nitrothiophenol, pyruvate, and ammonia. This catalytic processing of the cysteine conjugate represents a form of modulation, as it is a non-canonical activity for the enzyme. Other enzymes in the kynurenine (B1673888) pathway, such as kynurenine aminotransferases (KATs), have also been shown to possess broad substrate specificity, including β-lyase activity towards cysteine and selenocysteine (B57510) conjugates. nih.govmdpi.com This underscores a recurring theme of promiscuous β-lyase activity among PLP-dependent enzymes involved in amino acid metabolism when presented with suitable S-substituted cysteine substrates.

L-Cysteine as an Inhibitor of Polyphenol Oxidase Activity

L-cysteine has been identified as a potent inhibitor of polyphenol oxidase (PPO), the enzyme primarily responsible for enzymatic browning in fruits and vegetables. nih.gov Studies show that as the concentration of L-cysteine increases, the rate of the browning reaction and the activity of PPO correspondingly decrease. researchgate.net The mechanism of inhibition by L-cysteine is typically non-competitive. nih.govresearchgate.net This suggests that L-cysteine does not bind to the active site of the enzyme in the same way the substrate does, but rather interacts with the enzyme at a different site. mdpi.com

The inhibitory action of L-cysteine on PPO activity is multifaceted:

Quinone Interaction : L-cysteine can react with o-quinones, which are the products of PPO activity on phenolic substrates. This reaction forms stable, colorless compounds, effectively preventing the formation of brown pigments. fao.orgmdpi.com A study identified the formation of a light-colored substance, C9H10NO4S, from the reaction of L-cysteine with browning intermediates. mdpi.com

Enzyme Interaction : There is evidence of direct, irreversible inhibition of the PPO enzyme by L-cysteine. fao.org The thiol group (-SH) of L-cysteine can chelate the copper ions (Cu²⁺) present in the active site of PPO, which are essential for its catalytic activity. mdpi.com This interaction deactivates the enzyme.

pH Reduction : L-cysteine can also lower the pH of the medium, which can contribute to the inhibition of PPO, as the enzyme's activity is pH-dependent. mdpi.com

Kinetic studies have demonstrated that L-cysteine can act as a competitive inhibitor in some conditions, where it competes with the substrate for the enzyme's active site. mdpi.com However, non-competitive inhibition is more commonly reported. nih.govresearchgate.net For example, one study on Whangkeumbae pear PPO found that L-cysteine fully inhibited enzyme activity at a concentration of 0.8 mg/mL through a non-competitive mechanism. nih.gov

| Inhibitor | Enzyme Source | Inhibition Type | Key Findings |

| L-cysteine | Apple | Non-competitive | Increased L-cysteine concentration led to a decrease in browning and PPO activity. researchgate.net |

| L-cysteine | Palmito | Irreversible, Two-step | Forms a colorless thiol-quinone complex and directly inhibits the enzyme. fao.org |

| L-cysteine | Whangkeumbae pear | Non-competitive | Fully inhibited PPO activity at 0.8 mg/mL. nih.gov |

| L-cysteine | Iceberg Lettuce | Competitive | Acted as a competitive inhibitor when pyrocatechol (B87986) was the substrate. mdpi.com |

Redox Chemistry and Metal Coordination by this compound and Related Thiol Compounds

The thiol group of cysteine is central to its diverse chemical reactivity, particularly in redox reactions and metal coordination. nih.gov This functionality allows cysteine and its derivatives to participate in a wide array of biological processes, acting as nucleophiles, metal ligands, and redox-active agents. nih.govresearchgate.net

Investigation of Thiol Reactivity and Oxidation States

The reactivity of the cysteine thiol is largely governed by its ionization state. The thiol group (-SH) can be deprotonated to form a more reactive thiolate anion (-S⁻). nih.govnih.gov The local protein microenvironment can significantly lower the pKa of the cysteine thiol, favoring the formation of the thiolate which is a potent nucleophile and readily oxidized. nih.gov

The sulfur atom in cysteine can exist in a range of oxidation states, from -2 in its reduced thiol form to +6 in its most oxidized state. nih.gov This versatility is key to its role as a redox sensor. nih.gov Common oxidative modifications include:

Sulfenic acid (R-SOH) : The initial, reversible two-electron oxidation product, often formed by reaction with hydrogen peroxide. Sulfenic acid is a key intermediate in redox signaling. nih.govnih.gov

Disulfide bond (R-S-S-R') : Formed by the reaction of a sulfenic acid with another thiol or through other oxidative pathways. This is crucial for protein structure and regulation. mdpi.com

Sulfinic acid (R-SO₂H) and Sulfonic acid (R-SO₃H) : Further oxidation of sulfenic acid leads to these higher, generally irreversible oxidation states. nih.gov However, the reduction of sulfinic acid can be catalyzed by the enzyme sulfiredoxin. nih.gov

These oxidative modifications can be reversed by cellular reductants like glutathione and thioredoxin, allowing cysteine residues to function as reversible "redox switches" that modulate protein function in response to cellular oxidative stress. nih.govmdpi.com

Role in Enzyme Active Site Modulation and Metalloprotein Function

Cysteine residues are frequently found in the active sites of enzymes, where their unique chemical properties are essential for catalysis and regulation. nih.govnih.gov

Enzyme Catalysis : The nucleophilic thiolate of a catalytic cysteine can directly participate in reactions, such as in cysteine proteases and sulfurtransferases. nih.govresearchgate.net The redox activity of these cysteines is also critical; oxidoreductases often utilize a pair of catalytic cysteines that cycle between dithiol and disulfide states. nih.gov

Metalloprotein Structure and Function : The thiol side chain has a high affinity for metal ions, making cysteine a common ligand in metalloproteins. nih.govresearchgate.net It is particularly important in coordinating zinc ions in structural motifs like zinc fingers, where the Zn(II)-(S-Cys)₄ interaction provides a significant driving force for protein folding and stability. nih.gov The coordination of metals by cysteine is crucial for the catalytic activity of many enzymes, where the metal ion can act as a Lewis acid, facilitate electron transfer, or stabilize substrates. elsevierpure.commdpi.com

Redox Regulation : The oxidation state of a cysteine residue within or near an active site can modulate the protein's function. researchgate.net This "redox switch" mechanism is a key part of cellular signaling pathways, where reactive oxygen species (ROS) can act as signaling molecules by reversibly oxidizing specific, reactive cysteines. nih.govresearchgate.net This can lead to conformational changes that activate or inactivate the protein. nih.gov

Reactivity Patterns of this compound in Nucleophilic Aromatic Substitution (SNAr) Reactions with Biothiols

Nucleophilic aromatic substitution (SNAr) is a critical reaction class in which a nucleophile displaces a leaving group on an aromatic ring. This pathway is fundamental for creating carbon-heteroatom bonds, including the thioether linkages found in this compound. researchgate.net The reaction typically requires the aromatic ring to be activated by electron-withdrawing groups, such as the nitro group in the 4-nitrophenyl moiety. nih.gov

Kinetic studies on the SNAr reactions of activated aromatic substrates, such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), with various biothiols have elucidated their reactivity patterns. The nucleophilic attack is carried out by the sulfhydryl group of the biothiol. nih.gov

A study of reactions in aqueous media revealed the following reactivity order for biothiols toward FDNB and 1-chloro-2,4-dinitrobenzene (B32670) (ClDNB): N-acetylcysteine > Glutathione > Cysteine > L-cysteine ethyl ester

The mechanism of these SNAr reactions can be complex. Analysis using Brönsted-type plots, which relate reaction rate to the pKa of the nucleophile, suggests that the mechanism can be on the borderline between a concerted pathway and a stepwise pathway involving a distinct Meisenheimer intermediate. nih.gov Recent research has increasingly identified concerted SNAr reactions, where bond formation and bond breaking occur in a single step, especially when traditional activating groups are not present. strath.ac.uk

| Biothiol Nucleophile | Relative Reactivity (vs. L-cysteine ethyl ester) | pKa (Thiol Group) | Key Structural Feature |

| N-acetylcysteine | ~19,000x | High | Acetyl group, potential for amine-enol equilibrium |

| Glutathione | - | - | Tripeptide structure |

| Cysteine | ~1.2x | Low | Protonated amino group (HS–R–NH₃⁺) |

| L-cysteine ethyl ester | 1x (Reference) | Low | Esterified carboxyl group, protonated amino group |

Data is synthesized from relative reactivity information presented in kinetic studies of biothiols with activated aromatic substrates. nih.gov

The significant difference in reactivity, for instance, with N-acetylcysteine being thousands of times more reactive than cysteine, highlights the profound influence of the molecular structure surrounding the nucleophilic thiol group on the reaction kinetics. nih.gov

Metabolic Fate and Biotransformation Pathways of S 4 Nitrophenyl L Cysteine Conjugates

Mercapturic Acid Pathway Involvement of S-(4-Nitrophenyl)-L-cysteine Metabolites

The mercapturic acid pathway is a major route for the detoxification of a wide array of electrophilic xenobiotics. This pathway involves a series of enzymatic reactions that ultimately lead to the formation of water-soluble, excretable mercapturic acids (N-acetyl-L-cysteine S-conjugates).

Glutathione (B108866) Conjugation and Initial Biotransformation of Xenobiotics

The initial and crucial step in the mercapturic acid pathway is the conjugation of the electrophilic xenobiotic with the endogenous tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine). This reaction is often catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). In the case of compounds like 4-nitro-halobenzenes, the aromatic nucleophilic substitution of the halogen with the sulfur atom of glutathione is a key detoxification step. This conjugation results in the formation of a more polar and less toxic S-(4-nitrophenyl)glutathione conjugate. This initial biotransformation is essential for marking the xenobiotic for further processing and eventual elimination from the body.

Sequential Hydrolysis and N-Acetylation to Mercapturic Acid Derivatives

Following glutathione conjugation, the S-(4-nitrophenyl)glutathione conjugate undergoes sequential enzymatic hydrolysis. First, the γ-glutamyl residue is removed by γ-glutamyltransferase (GGT), followed by the cleavage of the glycine (B1666218) residue by a dipeptidase. This series of reactions yields this compound. The final step in the formation of the mercapturic acid is the N-acetylation of the amino group of the cysteine residue. This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase (NAT), producing N-acetyl-S-(4-nitrophenyl)-L-cysteine, the corresponding mercapturic acid. This final product is a water-soluble compound that can be readily excreted in the urine. The efficiency of this pathway is a critical determinant in the detoxification of various xenobiotics.

| Step | Enzyme | Substrate | Product |

| 1 | Glutathione S-transferase (GST) | 4-Nitro-halobenzene + Glutathione | S-(4-nitrophenyl)glutathione |

| 2 | γ-Glutamyltransferase (GGT) | S-(4-nitrophenyl)glutathione | S-(4-Nitrophenyl)-L-cysteinylglycine |

| 3 | Dipeptidase | S-(4-Nitrophenyl)-L-cysteinylglycine | This compound |

| 4 | Cysteine S-conjugate N-acetyltransferase (NAT) | This compound | N-acetyl-S-(4-nitrophenyl)-L-cysteine |

Bioactivation Mechanisms of Cysteine S-Conjugates

While the mercapturic acid pathway is primarily a detoxification route, under certain circumstances, the intermediate S-cysteine conjugates can be diverted into a bioactivation pathway, leading to the formation of toxic reactive intermediates.

Cysteine S-Conjugate β-Lyase Mediated Cleavage and Toxicity Pathways

A key enzyme in the bioactivation of some cysteine S-conjugates is cysteine S-conjugate β-lyase. This enzyme catalyzes the cleavage of the C-S bond of the cysteine conjugate. Cysteine S-conjugate β-lyase has been shown to act on a broad range of S-conjugates, including aromatic ones. creative-enzymes.comqmul.ac.uk The enzymatic action on a substrate like this compound would lead to the formation of pyruvate, ammonia, and a reactive thiol, 4-nitrothiophenol (B108094). guidechem.comscbt.com The formation of this reactive thiol is a critical step in the bioactivation process, as it can lead to cellular damage.

Formation of Reactive Intermediates in Metabolic Biotransformation

The 4-nitrothiophenol generated from the β-lyase-mediated cleavage of this compound is a reactive intermediate. guidechem.com Thiols are known to be nucleophilic and can readily react with cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and toxicity. Furthermore, the nitro group on the aromatic ring can potentially undergo redox cycling, a process that can generate reactive oxygen species (ROS). This production of ROS can induce oxidative stress, further contributing to cellular damage. The balance between the detoxification via the mercapturic acid pathway and bioactivation via the β-lyase pathway is a crucial factor in determining the ultimate toxicological outcome of exposure to the parent xenobiotic.

Role of L-Cysteine Biosynthesis in Bacterial Survival and Pathogenesis

L-cysteine is a crucial amino acid for all living organisms, including bacteria, where it plays a vital role in various cellular processes, including protein synthesis, redox homeostasis, and the biosynthesis of essential sulfur-containing compounds. The ability to synthesize L-cysteine is often linked to bacterial survival and virulence. nih.gov

The biosynthesis of L-cysteine in bacteria is a well-conserved two-step pathway. nih.govencyclopedia.pub The first step involves the acetylation of L-serine by the enzyme serine acetyltransferase (SAT), encoded by the cysE gene, to form O-acetylserine. nih.gov The second step is the sulfhydrylation of O-acetylserine, catalyzed by O-acetylserine sulfhydrylase (OASS), encoded by the cysK and cysM genes, to produce L-cysteine. nih.gov

The regulation of this pathway is tightly controlled, primarily through feedback inhibition of serine acetyltransferase by L-cysteine. nih.gov This ensures that the intracellular concentration of cysteine is maintained at an optimal level, as high levels can be toxic.

The ability of pathogenic bacteria to synthesize their own L-cysteine is often essential for their survival within a host. nih.gov During an infection, bacteria are often faced with nutrient-limiting conditions, and the de novo synthesis of essential amino acids like L-cysteine becomes critical. Furthermore, cysteine is a precursor for the synthesis of glutathione and other sulfur-containing molecules that are important for protecting the bacteria against oxidative stress, which is a key component of the host's immune response. researchgate.net Several studies have shown that the disruption of the L-cysteine biosynthesis pathway can attenuate the virulence of pathogenic bacteria, making the enzymes of this pathway attractive targets for the development of new antimicrobial agents. nih.govfrontiersin.org

| Enzyme | Gene | Function in L-Cysteine Biosynthesis |

| Serine acetyltransferase (SAT) | cysE | Catalyzes the acetylation of L-serine to O-acetylserine. nih.gov |

| O-acetylserine sulfhydrylase (OASS) | cysK, cysM | Catalyzes the sulfhydrylation of O-acetylserine to L-cysteine. nih.gov |

Biological and Biomedical Research Applications of S 4 Nitrophenyl L Cysteine and Its Derivatives

Research in Antiviral and Antifungal Agent Development based on Cysteine Derivatives

Derivatives of the natural amino acid cysteine are being explored for their potential as novel antiviral and antifungal agents. nih.gov The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. nih.govmdpi.com

In the realm of antiviral research, a series of thiazolidine-4-carboxylic acids, synthesized based on the structure of cysteine, have demonstrated moderate to excellent activity against the tobacco mosaic virus (TMV). nih.gov Notably, some of these compounds exhibited higher anti-TMV activity than the commercial virucide ribavirin. nih.gov For instance, one derivative showed inhibitory rates of 51% for inactivation, 47% for curative action, and 49% for protective action at a concentration of 500 μg/mL. nih.gov Mechanistic studies suggest that these compounds may inhibit virus assembly. nih.gov

With regard to antifungal activity, cysteine derivatives have displayed broad-spectrum efficacy against various phytopathogenic fungi. nih.gov One particular compound demonstrated higher antifungal activity against Cercospora arachidicola Hori and Alternaria solani than the commercial fungicides carbendazim and chlorothalonil. nih.gov Other research has shown that L-cysteine-methyl ester hydrochloride was the most effective among several tested cysteine derivatives against Scedosporium species, which are emerging human pathogens. researchgate.net High concentrations of cysteine have been found to reduce the biomass of Candida albicans biofilms, a major virulence factor for this opportunistic fungus. plos.org The antifungal properties of cysteine-rich proteins and peptides from filamentous fungi are also being investigated as potential therapeutic agents against Candida infections. nih.govfrontiersin.org

| Compound Type | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Thiazolidine-4-carboxylic acids | Tobacco Mosaic Virus (TMV) | Some derivatives showed higher anti-TMV activity than ribavirin. nih.gov | nih.gov |

| Cysteine Derivatives | Cercospora arachidicola Hori and Alternaria solani | Demonstrated higher antifungal activity than carbendazim and chlorothalonil. nih.gov | nih.gov |

| L-cysteine-methyl ester hydrochloride | Scedosporium species | Most effective among the investigated cysteine derivatives. researchgate.net | researchgate.net |

| Cysteine | Candida albicans biofilms | Reduced biofilm biomass at high concentrations. plos.org | plos.org |

Exploration in Anticancer Research and Target Inhibition by L-Cysteine Derivatives (e.g., Mitotic Kinesin Eg5 Inhibitors)

L-cysteine derivatives have emerged as a significant area of interest in anticancer research due to their ability to target specific cellular processes essential for tumor growth and proliferation. nih.govfrontiersin.org One of the key targets is the mitotic kinesin Eg5, a protein crucial for the formation of the bipolar spindle during cell division. researchgate.net Inhibition of Eg5 leads to mitotic arrest and subsequent cell death, making it a promising strategy for cancer chemotherapy. nih.gov

S-trityl-L-cysteine (STLC) is a potent and selective inhibitor of Eg5. nih.gov It has been shown to induce mitotic arrest in HeLa cells with a characteristic monoastral spindle phenotype. nih.govmedchemexpress.com Structure-activity relationship studies on STLC analogues have led to the development of derivatives with enhanced inhibitory activity against Eg5. nih.govnih.gov For example, certain derivatives with substitutions at the para-position of one of the phenyl rings have shown an estimated inhibitory constant (Ki) of 100 nM and induce mitotic arrest with an EC50 of 200 nM. nih.gov STLC is a tight-binding inhibitor that targets the catalytic domain of Eg5, inhibiting its ATPase activity. researchgate.net

Other L-cysteine derivatives have also demonstrated oncolytic activity. For instance, L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride (NSC 303861) caused complete regression of the MX-1 human mammary tumor xenograft and exhibited significant cytotoxicity against hepatoma 3924A cells in culture. nih.gov The mechanism of action for this compound appears to be as an L-glutamine antagonist, selectively inhibiting enzymes involved in purine nucleotide biosynthesis. nih.gov

Furthermore, L-cysteine-coated iron oxide nanoparticles loaded with doxorubicin have shown potential as efficient drug delivery vehicles in melanoma therapy. mdpi.com These nanoparticles demonstrated lower half-maximal inhibitory concentration (IC50) values compared to unloaded controls and induced cell cycle arrest and apoptosis in melanoma cells. mdpi.com

| Derivative | Target/Mechanism | Cancer Model | Key Finding | Reference |

|---|---|---|---|---|

| S-trityl-L-cysteine (STLC) | Mitotic Kinesin Eg5 Inhibitor | HeLa cells | Induces mitotic arrest with monoastral spindles. nih.govmedchemexpress.com | nih.govmedchemexpress.com |

| STLC Analogues | Mitotic Kinesin Eg5 Inhibitor | In vitro | Enhanced inhibitory activity with Ki of 100 nM and EC50 of 200 nM. nih.gov | nih.gov |

| L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride | L-glutamine antagonist | MX-1 human mammary tumor xenograft, Hepatoma 3924A cells | Complete tumor regression and significant cytotoxicity. nih.gov | nih.gov |

| L-cysteine-coated iron oxide nanoparticles with doxorubicin | Drug Delivery | Melanoma cells (B16F10 and A375) | Lower IC50 values and induction of apoptosis. mdpi.com | mdpi.com |

Investigations into Neurotoxicity and Neurological Interactions of L-Cysteine Derivatives (e.g., NMDA receptor modulation)

The role of L-cysteine and its derivatives in the central nervous system is complex, with evidence suggesting both neuroprotective and neurotoxic effects. These compounds can interact with various neurological pathways, most notably modulating the function of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov

L-cysteine itself can produce excitotoxic brain damage, and its neurotoxicity may be linked to its interaction with glutamate. nih.gov Studies have shown that cysteine can enhance the toxicity of glutamate, potentially by reducing the redox site of the NMDA receptor-ionophore complex. nih.gov The mechanisms of L-cysteine neurotoxicity are multifaceted and may involve the generation of toxic oxidized derivatives, chelation of zinc ions that block the NMDA receptor, and direct interaction with the receptor's redox sites. nih.govresearchgate.netresearchgate.net

Conversely, some cysteine derivatives exhibit neuroprotective properties. N-acetylcysteine (NAC), a derivative of L-cysteine, serves as a precursor for the antioxidant glutathione (B108866) and has been investigated for its ability to enhance NMDA receptor function. nih.gov It is believed that the redox state is a critical determinant of NMDA receptor function, and NAC may help maintain a healthy redox balance. nih.gov L-cysteine has also been shown to have neuroprotective roles in early brain injury following subarachnoid hemorrhage by stimulating the production of hydrogen sulfide (B99878) (H2S), which has cytoprotective effects. frontiersin.org

Furthermore, other L-cysteine derivatives have demonstrated neuroprotective effects in various models of neurological disease. S-allyl-L-cysteine (SAC), found in garlic, and its derivatives S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC) have shown protective effects against endoplasmic reticulum stress-induced neurotoxicity and have been shown to exert neuroprotective effects in a mouse model of Parkinson's disease. nih.gov A deficiency in L-cysteine and glutathione has been linked to oxidative stress, which is a plausible cause of certain central nervous system diseases like schizophrenia and Huntington's disease. nih.gov

Applications in Diagnostic Assays for Enzyme Activity (e.g., GGT Activity Quantification)

S-(4-Nitrophenyl)-L-cysteine and similar compounds are valuable reagents in diagnostic assays for quantifying the activity of certain enzymes, particularly gamma-glutamyltransferase (GGT). GGT is an enzyme found in many tissues, with the highest concentrations in the liver, and its measurement in serum is a common indicator of liver disease. clearchemdiagnostics.com

In a typical GGT assay, a γ-glutamyl derivative, such as γ-glutamyl-p-nitroanilide, serves as the donor substrate. clearchemdiagnostics.com GGT catalyzes the transfer of the γ-glutamyl group from this substrate to an acceptor, often glycylglycine. clearchemdiagnostics.comnih.gov This reaction releases p-nitroaniline, a chromogenic substance that can be measured spectrophotometrically at 405 nm. clearchemdiagnostics.comelabscience.com The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample. clearchemdiagnostics.com

While γ-glutamyl-p-nitroanilide is a commonly used substrate, other γ-glutamyl derivatives of 4-nitroaniline are also employed in GGT assays. nih.govmdpi.com A colorimetric coupled enzyme assay has also been developed that uses glutathione as the substrate. In this method, the cysteine released from glutathione by the sequential action of GGT and leucine aminopeptidase is detected. nih.gov This approach can be particularly useful for enzymological studies on GGT-related enzymes. nih.gov

Role in Chemical Biology for Site-Specific Protein Modification Studies

The unique reactivity of the thiol group in cysteine makes it an attractive target for site-specific protein modification in chemical biology. nih.govnih.gov This approach allows for the covalent labeling of proteins with various probes, such as fluorophores, to study their structure, function, and interactions. nih.gov

Cysteine is a relatively rare amino acid in the proteome, and its introduction into a specific site of a protein can be readily achieved through site-directed mutagenesis, often without disturbing the protein's function. nih.govresearchgate.net The sulfhydryl group of cysteine can be specifically targeted by thiol-reactive dyes and other labeling agents. nih.gov Maleimide-based reagents are commonly used for this purpose due to the high specificity and efficiency of the maleimide-cysteine coupling reaction. nih.gov

This site-specific labeling is a powerful tool for a wide range of applications, including fluorescence assays and cross-linking mass-spectrometry to map ligand-biomacromolecule interactions. researchgate.netrsc.org For example, a naphthalimide-based fluorescent probe with an iodoacetamide group has been developed for the specific staining of proteins containing cysteine and selenocysteine (B57510) residues in SDS-PAGE. mdpi.com An efficient and rapid procedure for cysteine labeling has been described that starts with well-reduced proteins in a solid state, achieving coupling efficiencies of 70-90% and specificities greater than 95%. nih.gov

Advanced Analytical and Spectroscopic Characterization in S 4 Nitrophenyl L Cysteine Research

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are indispensable for the detailed analysis of S-(4-Nitrophenyl)-L-cysteine, offering high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of cysteine and its S-substituted derivatives like this compound. Various HPLC methods are employed to achieve separation and quantification, often involving derivatization to enhance detection.

A common approach involves pre-column derivatization using reagents that react with the thiol group of cysteine or the amino group of the cysteine moiety in conjugates. For instance, dansyl chloride can be used to label S-substituted cysteine derivatives, allowing for their separation by reversed-phase HPLC. researchgate.net Another method utilizes 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) for derivatization, followed by separation on a C18 column and UV detection. akjournals.com

The choice of stationary and mobile phases is critical for effective separation. Mixed-mode columns, such as the Primesep 100, can be used to analyze cysteine and its related compounds, employing a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile. sielc.com

Table 1: Example HPLC Parameters for Cysteine and Conjugate Analysis

| Parameter | Description | Reference |

| Column | Reversed-phase C18 (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) | insights.bio |

| Mobile Phase | Isocratic elution with Acetonitrile and water (e.g., 4:96 v/v) containing 0.1% Trifluoroacetic acid | insights.bio |

| Flow Rate | 1.0 mL/min | sielc.cominsights.bio |

| Detection | UV at 200-212 nm or 355 nm post-derivatization | akjournals.comsielc.cominsights.bio |

| Derivatizing Agent | Dansyl chloride, 2-chloro-1-methylquinolinium tetrafluoroborate | researchgate.netakjournals.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful platform for identifying and quantifying metabolites of this compound in complex biological matrices. youtube.com The coupling of HPLC for separation with mass spectrometry for detection allows for the sensitive and specific measurement of the parent compound and its biotransformation products. youtube.com For instance, in studies of L-cysteine metabolism, LC-MS has been used to identify novel metabolites formed through condensation reactions with aldehydes. nih.gov

LC-MS is also instrumental in isotopic abundance ratio analysis. By using stable isotope-labeled this compound, researchers can trace its metabolic fate. springernature.com The analysis of the mass spectra allows for the determination of the ratio of isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ³⁴S/³²S) in the parent molecule and its metabolites, providing insights into metabolic pathways and fluxes. lupinepublishers.comresearchgate.netjuniperpublishers.com

Table 2: LC-MS Parameters for L-cysteine Isotopic Abundance Ratio Analysis

| Parameter | Description | Reference |

| Chromatography | Reversed-phase using a C18 column (e.g., Thermo Scientific Synchronis C18) | lupinepublishers.comjuniperpublishers.com |

| Mobile Phase | Acetonitrile and 0.1% ammonium (B1175870) acetate (B1210297) solution | lupinepublishers.comjuniperpublishers.com |

| Mass Spectrometry | Electrospray ionization (ESI) in positive ion mode | lupinepublishers.comjuniperpublishers.com |

| Analysis | Measurement of molecular ion peaks and their isotopic variants (PM+1, PM+2) | lupinepublishers.comresearchgate.netjuniperpublishers.com |

Mass spectrometry is a key technology for studying the modification of cysteine residues in proteins by electrophilic compounds such as the nitrophenyl group from this compound. These modifications can be tracked by observing the characteristic mass shift they impart on the cysteine-containing peptides. sfrbm.org For example, S-cysteinylation results in a mass increase of 119 Da. sfrbm.org

Quantitative proteomic strategies, such as those employing isotopically labeled, cleavable linkers attached to cysteine-reactive probes, enable the monitoring of changes in cysteine reactivity across the proteome. nih.gov This approach allows for the identification of specific cysteine residues that are targeted by modifying agents. The general workflow involves the reduction of disulfide bonds, alkylation of free thiols to prevent re-oxidation, and subsequent analysis by mass spectrometry to identify modified peptides. researchgate.net

Electrochemical Techniques for this compound and Cysteine Quantification

Electrochemical methods offer a sensitive, rapid, and cost-effective means for the quantification of cysteine and its derivatives. nih.gov These techniques are based on the electrochemical activity of the thiol group in cysteine. nih.govnih.gov Various modified electrodes have been developed to enhance the sensitivity and selectivity of cysteine detection.

For instance, glassy carbon electrodes modified with nanocomposites, such as palladium nanoparticles on MXene (Pd@Ti₃C₂Tₓ), have been shown to exhibit high electrocatalytic activity towards the oxidation of L-cysteine. rsc.org Other modifications include the use of carbon nanotubes, iron phthalocyanine/nitrogen-doped graphene, and various metal nanoparticles. nih.govnih.govxmu.edu.cn These sensors can achieve low detection limits, often in the micromolar to nanomolar range. nih.govrsc.orgmdpi.com

Table 3: Performance of Selected Electrochemical Sensors for L-cysteine Detection

| Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

| Pd@Ti₃C₂Tₓ/GCE | 0.5 - 10 | 0.14 | rsc.org |

| Horseradish peroxidase/rGO/GCE | 0 - 1000 | 0.32 | researchgate.net |

| CdS/WS₂/ITO (Photoelectrochemical) | 0.07 - 300 | 0.00529 | mdpi.com |

| Pt/CNT/graphite electrode | 0.5 - 100 | 0.3 | nih.gov |

Spectroscopic Investigations of Molecular Interactions

Spectroscopic techniques, particularly UV-Visible spectroscopy, are fundamental for studying the interactions of this compound, especially in the context of enzyme kinetics and reaction monitoring.

UV-Visible spectroscopy is a widely used method for monitoring enzyme-catalyzed reactions involving this compound. The basis for this application is the change in the absorbance spectrum of the chromogenic 4-nitrophenyl group upon its displacement from the cysteine moiety. The release of the 4-nitrophenolate (B89219) ion in solution leads to a distinct absorbance peak, which can be monitored over time to determine reaction kinetics. researchgate.net

This technique is also valuable for confirming the formation of reaction products. For example, in assays with cysteine desulfurases, the reaction of the enzyme with cysteine can be monitored by observing changes in the absorbance spectrum of the pyridoxal-5'-phosphate cofactor. nih.govresearchgate.net Similarly, the reaction of this compound with an enzyme can be followed by observing the appearance of a new absorbance band corresponding to the released 4-nitrophenol (B140041) or 4-nitrophenolate. The specific wavelength of maximum absorbance will depend on the pH of the solution. researchgate.net The progress of such reactions can be continuously monitored, providing real-time kinetic data. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Conjugates and Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy are particularly informative.

In the ¹H NMR spectrum of this compound, the protons of the cysteine backbone give rise to characteristic signals. The α-proton (Hα) typically appears as a multiplet, with its chemical shift influenced by the adjacent amino and carboxyl groups. The β-protons (Hβ), being diastereotopic, often appear as distinct multiplets due to their different chemical environments and coupling to the α-proton. The aromatic protons of the 4-nitrophenyl group exhibit a characteristic AA'BB' splitting pattern, with two doublets in the downfield region of the spectrum, indicative of a para-substituted benzene (B151609) ring.

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is typically observed at the most downfield chemical shift. The α-carbon and β-carbon of the cysteine moiety resonate at characteristic positions, with the attachment of the sulfur atom influencing the chemical shift of the β-carbon. The carbon atoms of the 4-nitrophenyl ring give rise to four distinct signals, with the carbon atom attached to the sulfur (C-S) and the carbon atom bearing the nitro group (C-NO₂) being significantly deshielded.

When this compound forms conjugates or undergoes reactions, NMR spectroscopy is instrumental in identifying the site of modification. For instance, if the amino group is acylated, a downfield shift of the α-proton and α-carbon signals would be expected. Similarly, esterification of the carboxyl group would lead to characteristic changes in the chemical shifts of the adjacent carbons and protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | 3.8 - 4.2 | 53 - 57 |

| β-CH₂ | 3.0 - 3.5 | 35 - 40 |

| Aromatic CH (ortho to S) | 7.4 - 7.8 | 125 - 130 |

| Aromatic CH (ortho to NO₂) | 8.1 - 8.4 | 123 - 127 |

| C=O | - | 170 - 175 |

| C-S (Aromatic) | - | 145 - 150 |

| C-NO₂ (Aromatic) | - | 140 - 145 |

Note: These are estimated ranges and actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy in Compound Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays a series of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H stretching: The amino group of the cysteine moiety gives rise to stretching vibrations, typically in the region of 3200-3400 cm⁻¹.

O-H stretching: The carboxylic acid group exhibits a broad O-H stretching band, usually in the range of 2500-3300 cm⁻¹, often overlapping with the C-H stretching bands.

C-H stretching: The C-H bonds of the aliphatic and aromatic parts of the molecule show stretching vibrations in the 2800-3100 cm⁻¹ region.

C=O stretching: The carbonyl group of the carboxylic acid produces a strong, sharp absorption band around 1700-1750 cm⁻¹.

N-O stretching: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C=C stretching: The aromatic ring shows characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-S stretching: The carbon-sulfur bond vibration is generally weak and appears in the fingerprint region, typically between 600-800 cm⁻¹.

Changes in the FTIR spectrum can confirm the formation of conjugates or reaction products. For example, the disappearance of the broad O-H band and the appearance of a new C=O stretching band at a different frequency would indicate the formation of an ester. Similarly, changes in the N-H stretching region could signify a reaction involving the amino group.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Amino (R-NH₂) | N-H Stretch | 3200 - 3400 |

| Carboxylic Acid (R-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (R-COOH) | C=O Stretch | 1700 - 1750 |

| Nitro (R-NO₂) | Asymmetric N-O Stretch | 1500 - 1570 |

| Nitro (R-NO₂) | Symmetric N-O Stretch | 1300 - 1370 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Thioether (R-S-R') | C-S Stretch | 600 - 800 |

Computational Chemistry and Theoretical Modeling of S 4 Nitrophenyl L Cysteine Interactions

Quantum Chemical Calculations of S-(4-Nitrophenyl)-L-cysteine Reactivity and Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations are fundamental to understanding the intrinsic reactivity and properties of this compound. Methods like Density Functional Theory (DFT) offer a balance between accuracy and computational cost, making them a popular choice for studying complex biological molecules. nih.gov

The reactivity of the cysteine moiety in this compound is critically dependent on the pKa of its thiol group. The deprotonated thiolate anion is a much stronger nucleophile than the protonated thiol. acs.org Quantum chemical calculations can predict this pKa value by computing the free energy change associated with the deprotonation reaction. The presence of the electron-withdrawing 4-nitrophenyl group is expected to lower the thiol pKa compared to a standard cysteine residue, thereby increasing the population of the more reactive thiolate form at physiological pH. nih.gov

Computational approaches are also essential for determining the energetics of reactions involving this compound. By calculating the energies of reactants, products, and intermediates, researchers can predict the thermodynamics of a given reaction, such as its cleavage or conjugation.

Table 1: Theoretical Methods for pKa and Energetics Prediction

| Method | Description | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density to calculate the energy of a system. nih.gov | Predicts the thiol pKa by calculating the energy difference between the protonated and deprotonated states. Determines reaction enthalpies and free energies. |

| Ab initio methods | Highly accurate quantum chemistry methods based on first principles, without empirical parameters. | Provides benchmark calculations for reaction energetics and can be used to refine DFT results. nih.gov |

| Continuum Solvation Models | Simulates the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. | Accounts for the influence of the aqueous biological environment on pKa values and reaction energies. mdpi.com |

Quantum chemical calculations are powerful tools for mapping out the entire pathway of a chemical reaction. mdpi.com For this compound, this includes modeling its enzymatic degradation or its reaction with other biological molecules. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products.

A key aspect of this is the characterization of the transition state—the highest energy point along the reaction coordinate. nih.gov The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. Computational methods can precisely locate transition state structures and provide detailed information about bond-breaking and bond-forming processes, which is crucial for understanding enzymatic catalysis involving substrates like S-(o-nitrophenyl)-L-cysteine. nih.govacs.org

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

While quantum mechanics is ideal for studying the details of chemical reactions, molecular dynamics (MD) simulations are used to explore the physical movements and conformational changes of molecules over time. nih.gov MD simulations treat atoms as classical particles and use force fields to describe their interactions.

For this compound, MD simulations can model its interaction with an enzyme, providing a dynamic picture of the binding process. These simulations reveal how the substrate fits into the active site, the specific interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex, and any conformational changes in the enzyme or substrate upon binding. chemrxiv.orgnih.gov This information is vital for understanding the principles of molecular recognition and catalysis.

Table 2: Key Aspects of Molecular Dynamics Simulations for Enzyme-Substrate Complexes

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of parameters that defines the potential energy of the system based on atomic positions. | Describes the interactions between the substrate and the enzyme's amino acid residues. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein structures over time. | Indicates the stability of the enzyme-substrate complex during the simulation. nih.gov |

| Interaction Energy | The calculated energy of non-bonded interactions (van der Waals, electrostatic) between the substrate and enzyme. | Quantifies the strength of the binding affinity. |

| Conformational Sampling | Exploration of different possible arrangements (conformations) of the substrate within the binding site. | Identifies the most stable and likely binding poses. |

Molecular Docking Studies for Binding Site Characterization of Cysteine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com It is widely used to understand how substrates like this compound bind to enzyme active sites and to screen for potential inhibitors. nih.gov

The process involves placing the ligand in various positions and orientations within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. The results provide a static snapshot of the likely binding mode, highlighting key interactions that are crucial for binding. researchgate.net For this compound, docking can identify the specific amino acid residues that interact with the nitrophenyl ring, the carboxyl group, and the amino group, thereby characterizing the binding pocket. mdpi.com

Table 3: Typical Outputs from a Molecular Docking Study

| Output | Description | Significance |

|---|---|---|

| Binding Pose | The predicted 3D orientation of the ligand within the receptor's active site. | Visualizes the specific interactions responsible for binding. researchgate.net |

| Binding Energy/Score | A numerical value that estimates the binding affinity (e.g., in kcal/mol). | Ranks different ligands or different poses of the same ligand; a lower energy value typically indicates better binding. nih.gov |

| Key Interactions | Identification of specific hydrogen bonds, ionic interactions, and hydrophobic contacts. | Highlights the critical residues involved in ligand recognition and stabilization. researchgate.net |

Theoretical Evaluation of Bioactivation Pathways for S-Conjugates

This compound is a cysteine S-conjugate. The metabolism of such conjugates is often a detoxification pathway, leading to the formation of mercapturic acids that are readily excreted. nih.gov However, in some cases, this pathway can be diverted, leading to "bioactivation," where the S-conjugate is converted into a reactive, toxic metabolite. mdpi.comresearchgate.net

A critical step in this bioactivation is often the cleavage of the cysteine S-conjugate by enzymes known as cysteine S-conjugate β-lyases. nih.gov This reaction can generate a reactive thiol fragment. Theoretical methods, particularly quantum chemical calculations, are used to evaluate the plausibility of different proposed bioactivation pathways. By comparing the activation energies and reaction energies for competing metabolic routes, researchers can predict which pathway is more likely to occur and thus assess the potential for the formation of toxic intermediates from a given S-conjugate. nih.gov

Table 4: Computational Evaluation of S-Conjugate Bioactivation

| Bioactivation Step | Computational Approach | Information Gained |

|---|---|---|

| Enzymatic Cleavage | QM/MM (Quantum Mechanics/Molecular Mechanics) calculations. | Models the reaction within the enzyme active site to determine the mechanism and activation energy of the C-S bond cleavage. |

| Intermediate Formation | DFT and ab initio calculations. nih.gov | Compares the stability and reactivity of potential intermediates, such as thiiranes or thionoacyl fluorides. nih.gov |

| Reaction with Nucleophiles | Calculation of reaction energy profiles. | Predicts the likelihood of the generated reactive metabolite binding to cellular macromolecules like proteins or DNA, which is a key event in toxicity. |

Future Research Directions and Translational Perspectives for S 4 Nitrophenyl L Cysteine Research

Development of Novel S-(4-Nitrophenyl)-L-cysteine Analogues with Enhanced Specificity or Activity

The future development of this compound research will heavily rely on the synthesis of novel analogues with tailored properties. The goal is to create molecules with improved specificity for particular biological targets or enhanced biological activity. This can be achieved through systematic structure-activity relationship (SAR) studies, where modifications to the core structure of this compound are correlated with changes in its functional properties.

Key strategies for analogue development will include:

Modification of the Aromatic Ring: Altering the substitution pattern on the nitrophenyl ring can modulate the electrophilicity of the molecule, thereby influencing its reactivity with nucleophilic residues like cysteine on target proteins. nih.govacs.org Introducing different electron-withdrawing or electron-donating groups can fine-tune this reactivity, potentially leading to greater selectivity for specific protein targets. nih.gov

Alterations to the Cysteine Backbone: Modifications to the amino acid portion of the molecule, such as altering the stereochemistry or adding functional groups, could influence how the analogue interacts with enzyme active sites or binding pockets. This approach aims to improve the recognition part of the inhibitor to better direct it to the target enzyme. nih.gov

Introduction of Reporter Tags: Incorporating fluorescent or affinity tags into the structure of this compound analogues would create powerful probes for biochemical and cellular studies. These tagged analogues would facilitate the identification of protein targets and the visualization of their subcellular localization.

Computational modeling and in silico screening will play a crucial role in rationally designing these new analogues, predicting their binding affinities and reactivity before their chemical synthesis. This approach can significantly accelerate the discovery of compounds with desired properties.

Table 1: Potential Modifications for this compound Analogue Development

| Modification Site | Type of Modification | Predicted Outcome | Relevant Research Principle |

|---|---|---|---|

| Nitrophenyl Ring | Varying electron-withdrawing/donating groups | Modulation of reactivity and target specificity | Structure-Activity Relationship (SAR) nih.gov |

| Cysteine Backbone | Stereochemical changes, addition of functional groups | Enhanced binding affinity and enzyme inhibition | Enzyme-inhibitor interaction dynamics nih.gov |

| Overall Structure | Attachment of fluorescent or affinity tags | Creation of probes for target identification and imaging | Bioconjugation for chemical biology tools nih.gov |

Integration of Omics Technologies for Comprehensive Biological Profiling of Conjugates

To gain a deeper understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These high-throughput methods can provide a global view of the changes occurring within a biological system upon exposure to the compound.

Proteomics: Advanced proteomics techniques, such as activity-based protein profiling (ABPP) and chemical proteomics, can be used to identify the full spectrum of proteins that form covalent adducts with this compound or its analogues. nih.gov Methods like isoTOP-ABPP are particularly powerful for profiling the reactivity of cysteine residues across the entire proteome, which can help in identifying both on-target and potential off-target interactions. nih.gov This will be crucial for understanding the compound's mechanism of action and for assessing the selectivity of newly developed analogues. nih.gov Mass spectrometry-based shotgun redox proteomics can precisely identify cysteine residues that are susceptible to modification. researchgate.net

Metabolomics: Untargeted metabolomics can reveal global changes in the cellular metabolome following treatment with this compound. nih.gov This can provide insights into which metabolic pathways are perturbed by the compound's activity. By analyzing shifts in metabolite levels, researchers can formulate hypotheses about the functional consequences of protein modification by the compound. hilarispublisher.com

Integrated Omics Analysis: The true power of this approach lies in the integration of proteomics and metabolomics data. nih.govresearchgate.net By correlating changes in protein modification with alterations in metabolic pathways, researchers can build comprehensive network models of the compound's biological effects. This integrated analysis can uncover novel mechanisms of action and identify key nodes in cellular pathways that are modulated by this compound conjugates. nih.gov

Advanced in vivo Studies of this compound Conjugate Dynamics and Metabolic Fate

While in vitro and cell-based assays are crucial, understanding the behavior of this compound and its conjugates in a whole-organism context is a critical next step. Advanced in vivo studies in animal models, such as rats or mice, are necessary to investigate the pharmacokinetics (PK) and pharmacodynamics (PD) of these molecules. researchgate.netnih.govnih.gov

Future research should focus on:

Pharmacokinetic Profiling: Detailed PK studies will determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. nih.govnih.gov This involves measuring the concentration of the compound and its metabolites in various tissues and bodily fluids over time. researchgate.netresearchgate.net Such studies have been performed for similar compounds like S-allyl-L-cysteine, revealing high oral bioavailability and metabolism via N-acetylation and S-oxidation. nih.gov

Metabolic Fate Analysis: Identifying the metabolic products of this compound is crucial for understanding its biotransformation. nih.gov Cysteine S-conjugates can be metabolized by β-lyase enzymes, leading to the formation of reactive thiols. nih.gov Understanding this metabolic pathway is important, as the generated metabolites may have their own biological activities or toxicities. nih.gov Studies on other cysteine compounds have shown that the sulfur atom can be incorporated into body proteins or oxidized and excreted. nih.gov

In vivo Target Engagement: Developing methods to monitor the formation of this compound-protein adducts in vivo is a key challenge. This could involve the use of tagged analogues or advanced analytical techniques to detect specific adducts in tissues of interest. For instance, hemoglobin adducts have been used as in vivo dosimeters for exposure to certain arylamines. researchgate.net

Table 2: Key Parameters in Advanced in vivo Studies of S-Aryl-L-cysteine Compounds

| Study Type | Key Parameters to Measure | Animal Model Example | Significance |

|---|---|---|---|

| Pharmacokinetics (PK) | Bioavailability, half-life, clearance, volume of distribution | Rat, Dog nih.govnih.gov | Determines the compound's journey and persistence in the body. |

| Metabolism | Identification of metabolites (e.g., N-acetylated, S-oxidized forms) | Rat nih.gov | Reveals how the body processes the compound. |

| Excretion | Urinary and biliary excretion rates of parent compound and metabolites | Rat nih.gov | Shows how the compound is eliminated from the body. |

| Target Engagement | Quantification of specific protein adducts in tissues | Rat researchgate.net | Confirms the compound interacts with its intended target in a living organism. |

Therapeutic and Diagnostic Potential of this compound Based Probes and Biosensors

The ability of this compound to react selectively with nucleophilic cysteine residues makes it an excellent scaffold for the development of therapeutic and diagnostic tools.

Therapeutic Probes: Analogues of this compound could be developed as targeted covalent inhibitors for enzymes where a reactive cysteine plays a key catalytic or regulatory role. nih.gov By designing analogues with high specificity for a disease-relevant enzyme, it may be possible to create potent and selective drugs with long-lasting effects. The covalent nature of the interaction can provide a significant advantage in terms of potency and duration of action.

Diagnostic Probes and Biosensors: this compound derivatives can be engineered into fluorescent probes for the detection and imaging of specific proteins or enzymatic activities in cells and tissues. acs.orgresearchgate.net By attaching a fluorophore that changes its properties upon reaction with a target cysteine, these probes can provide real-time information about biological processes. nih.gov This has applications in disease diagnosis, where abnormal enzyme activity could be detected, and in drug discovery for screening potential inhibitors. acs.org

Biosensor Development: The principles of this compound reactivity can be applied to the development of novel biosensors. For example, enzyme-based biosensors could be designed where the inhibition of a specific cysteine-dependent enzyme by the analyte is measured. nih.gov Alternatively, electrochemical or surface-enhanced Raman scattering (SERS) based sensors could be developed to detect L-cysteine or its conjugates with high sensitivity. bohrium.com These sensors could be valuable for monitoring disease biomarkers or environmental toxins. mdpi.com

The continued exploration of this compound and its derivatives holds great promise for advancing our understanding of biology and for the development of new tools to diagnose and treat human diseases.

Q & A

Q. What synthetic strategies are recommended for preparing S-(4-Nitrophenyl)-L-cysteine with high yield and purity?

The compound is synthesized via nucleophilic substitution, where L-cysteine reacts with 4-nitrophenyl halides (e.g., bromide or iodide) under alkaline conditions. Activating agents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) can enhance coupling efficiency . Post-synthesis purification typically involves column chromatography or recrystallization to achieve >95% purity. For example, TCI reports a purity of 98.0% using thin-layer chromatography (TLC) validation .

Q. How can researchers analytically characterize this compound for structural confirmation?

Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR): H and C NMR to verify the nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and cysteine backbone (α-proton at δ 3.8–4.2 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 242.25 (CHNOS) .

- Infrared (IR) Spectroscopy: Peaks at ~1520 cm (NO asymmetric stretch) and 1350 cm (NO symmetric stretch) .

Q. What chromatographic methods are suitable for quantifying this compound in mixtures?

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a Zorbax ODS column (15 cm × 0.46 cm) is effective. A mobile phase of acetate buffer (pH 3.65)/acetonitrile (96:4 v/v) at 1.0 mL/min flow rate, with UV detection at 375 nm, provides baseline separation . For rapid screening, TLC on silica gel with ethanol/ammonium hydroxide (95:5) as the eluent can resolve the compound (R ~0.5) .

Advanced Research Questions

Q. How does this compound interact with aminoacyl-tRNA synthetases (aaRS), and what implications does this have for protein synthesis?

Studies on analogous compounds (e.g., S-(2-aminoethyl)-L-cysteine) reveal that steric and electronic modifications in cysteine derivatives can alter substrate recognition by aaRS. For example, LysRS1 from Borrelia burgdorferi shows reduced binding to non-canonical cysteine derivatives compared to LysRS2 in Bacillus subtilis. In vitro assays measuring ATP-PP exchange rates can quantify enzymatic activity inhibition . This specificity may explain evolutionary conservation of aaRS isoforms and resistance to xenobiotics.

Q. What role could this compound play in designing kidney-selective prodrugs?

Glutathione S-conjugates, such as S-(6-purinyl)-L-cysteine, are metabolized via the mercapturic acid pathway in renal tissues. The nitrophenyl group in this compound may enhance renal uptake through organic anion transporters (OATs). Preclinical studies could evaluate its conversion to nephrotoxic or therapeutic metabolites using kidney homogenate assays and LC-MS/MS monitoring .

Q. How can researchers resolve contradictions in reported bioactivity data for cysteine derivatives?

Discrepancies often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or analytical sensitivity. For example, S-(1,2-dicarboxyethyl)-L-cysteine levels in guinea pig urine were initially underestimated due to inadequate detection limits. Implementing isotope dilution mass spectrometry (ID-MS) with C-labeled internal standards improves accuracy .

Methodological Tables

Table 1: Optimized HPLC Conditions for this compound Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | Zorbax ODS (15 cm × 0.46 cm) | |

| Mobile Phase | Acetate buffer (pH 3.65)/acetonitrile | |

| Detection Wavelength | 375 nm | |

| Retention Time | ~8.2 min |

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHNOS | |

| Molecular Weight | 242.25 g/mol | |

| CAS Number | 55288-30-7 | |

| Purity Assessment | >98.0% (TLC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.